molecular formula C9H9ClO2 B1334184 3-Methoxy-4-methylbenzoyl chloride CAS No. 87808-44-4

3-Methoxy-4-methylbenzoyl chloride

Cat. No.: B1334184
CAS No.: 87808-44-4
M. Wt: 184.62 g/mol
InChI Key: BQJLTBKKFLTXKO-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylbenzoyl chloride is a chemical compound with the molecular formula C9H9ClO2. It is an organic compound with a molar mass of 186.6 g/mol, and a melting point of 81-83°C. This compound is a colorless liquid with a pungent odor. It is soluble in organic solvents, such as ethanol and ether, but insoluble in water. This compound is a versatile intermediate in the synthesis of various organic compounds, and has various applications in the fields of medicine, agriculture, and materials science.

Scientific Research Applications

Mechanistic Analysis in Solvolysis

  • 3-Methoxy-4-methylbenzoyl chloride's behavior in solvolysis, a reaction involving the breakdown of a compound by a solvent, has been analyzed. Using kinetic methods and equations, researchers have compared its properties with similar compounds, such as 4-methylthiobenzoyl chloride, to understand its solvolysis mechanism and thermodynamic parameters (Ryu & Park, 2016).

Electrochemical Studies

  • In the field of electrochemistry, the study of ionic liquids like 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate, which may contain impurities such as chlorides, is significant. Understanding the electrochemical behavior of these ionic liquids can shed light on the role of compounds like this compound in such systems (Xiao & Johnson, 2003).

Synthesis of Antidepressive Components

  • The compound has been used in synthesizing antidepressive components, such as 3′-O-(4-methoxybenzoyl)sucrose. This synthesis, involving various chemical reactions, highlights the compound's role in creating medically significant molecules (Yu-hua, 2010).

Laboratory Experiments in Organic Synthesis

  • In educational settings, this compound is used in laboratory experiments to teach organic synthesis techniques. For example, its use in synthesizing pyrazol-5-one derivatives is a common laboratory exercise (Kurteva & Petrova, 2015).

Antibacterial Activity and Photodynamic Therapy

  • Researchers have investigated the antibacterial activity of certain compounds synthesized using this compound. Additionally, its derivatives are studied for potential in photodynamic therapy for cancer treatment, given their fluorescence properties and singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Solvolysis Rate Correlation

  • Studies on the specific rates of solvolysis of derivatives of this compound have provided insights into the influence of different substituents on solvolysis rates. This research aids in understanding how variations in molecular structure affect chemical reactivity (Park & Kevill, 2011).

Acylation Reactions

  • The compound has been used in studies on acylation reactions, important for creating various chemical derivatives. These reactions contribute to a deeper understanding of organic synthesis and molecular transformations (Yamaguchi et al., 1984).

Antioxidant and Antimicrobial Activities

  • Novel derivatives of this compound have been synthesized and tested for their antioxidant and antimicrobial activities, showcasing the potential pharmaceutical applications of these compounds (Manap et al., 2022).

Safety and Hazards

Benzoyl chlorides, including 3-Methoxy-4-methylbenzoyl chloride, are typically corrosive and can cause severe skin burns and eye damage . They are also harmful if swallowed . It is recommended to handle these compounds with appropriate personal protective equipment and under a fume hood.

Properties

IUPAC Name

3-methoxy-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJLTBKKFLTXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (60.17 mmol) of 3-methoxy-4-methylbenzoic acid, 15 ml (210 mmol) of thionyl chloride and 10 ml of toluene was stirred at reflux for 2 hours. The solvents were then evaporated and the residue was distilled bulb-to-bulb at 60°-70° C. at a pressure of 0.04 mm of Hg to give the title compound as a colorless liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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